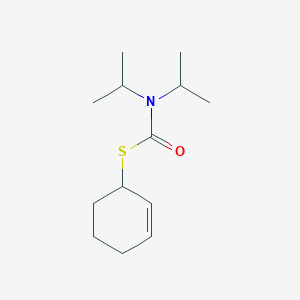
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester is a chemical compound with the molecular formula C13H23NOS . It is known for its unique structure, which includes a cyclohexene ring and a carbamothioic acid ester group. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester typically involves the esterification of carbamothioic acid with 2-cyclohexen-1-ol under controlled conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are optimized for large-scale production. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester: is similar to other carbamothioic acid esters, such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclohexene ring and a carbamothioic acid ester group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51861-45-1 |
|---|---|
Formule moléculaire |
C13H23NOS |
Poids moléculaire |
241.39 g/mol |
Nom IUPAC |
S-cyclohex-2-en-1-yl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C13H23NOS/c1-10(2)14(11(3)4)13(15)16-12-8-6-5-7-9-12/h6,8,10-12H,5,7,9H2,1-4H3 |
Clé InChI |
WCNYKZMJDYCYPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)SC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



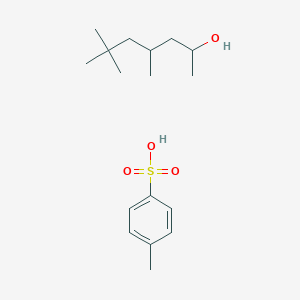
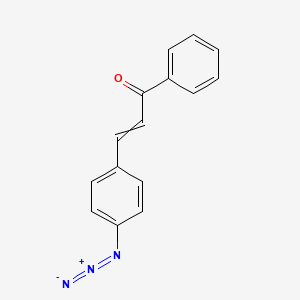

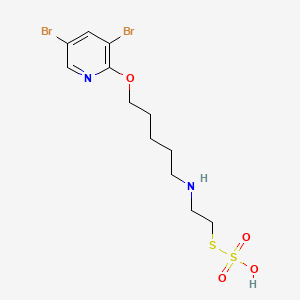
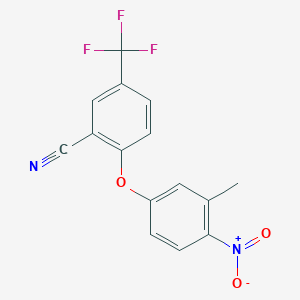
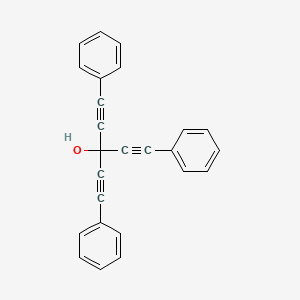
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
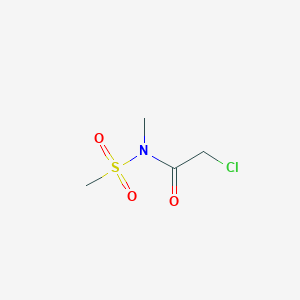
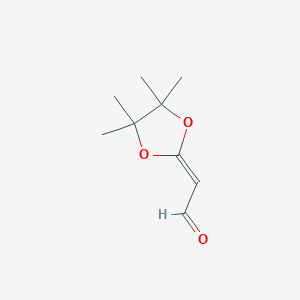
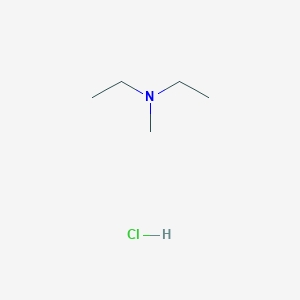
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)


